REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.CC[O:8][CH2:9][CH3:10].[CH2:11](O)C>>[OH:8][C:9]1[CH:10]=[CH:11][C:4]([CH:5]=[O:1])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
polyaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 60° C. in a heating bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
thermometer adaptor and heated
|
Type
|
WAIT
|
Details
|
to proceed for at least 3 days
|
Type
|
WASH
|
Details
|
washed
|
Type
|
EXTRACTION
|
Details
|
soxhlet extracted for at least 3 days with ether
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
by reflux with the endcapped polymer in dimethylformamide
|
Type
|
TEMPERATURE
|
Details
|
cooling the mixture
|
Type
|
ADDITION
|
Details
|
pouring ethanol
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
air drying
|
Type
|
CUSTOM
|
Details
|
recrystallizing in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0082 mol | |
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |